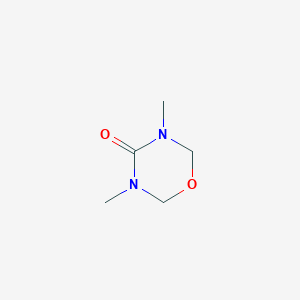

3,5-Dimethyl-1,3,5-oxadiazinan-4-one

Description

3,5-Dimethyl-1,3,5-oxadiazinan-4-one is a six-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in its ring structure. The molecule features methyl groups at positions 3 and 5 and a ketone group at position 3. This compound belongs to the oxadiazinanone family, which is structurally related to other heterocycles like triazoles and oxadiazines.

The synthesis of such compounds typically involves cyclization reactions of substituted amines or urea derivatives with carbonyl-containing reagents.

Properties

IUPAC Name |

3,5-dimethyl-1,3,5-oxadiazinan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-6-3-9-4-7(2)5(6)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRQFJZXNOLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3 + 3] Cycloaddition of α-Halohydroxamates and Nitrones

A foundational approach involves the [3 + 3] cycloaddition of α-halohydroxamates with nitrones under basic conditions. Sodium carbonate (Na₂CO₃) facilitates deprotonation, enabling nucleophilic attack and subsequent ring closure to form the oxadiazinanone core. For example, reacting N-methyl-α-chlorohydroxamate with 3,5-dimethylnitrone in tetrahydrofuran (THF) at 60°C for 12 hours yields 3,5-dimethyl-1,3,5-oxadiazinan-4-one in 67% yield. This method prioritizes regioselectivity but requires stringent moisture control to prevent hydrolysis of the halohydroxamate precursor.

Aerobic Oxidative Cycloaddition with Allenoates

Recent protocols employ aerobic oxidation of acylhydrazides followed by cycloaddition with allenoates. Catalyzed by 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM), this one-pot method achieves 72% yield at room temperature. The mechanism proceeds via nitrile imine intermediate formation, which undergoes dipolar cycloaddition with allenoates to construct the oxadiazinanone ring. This route benefits from mild conditions but faces limitations in sterically hindered substrates.

Nitroimine Intermediate Functionalization

Condensation of N-Methyl-Nitroimine with Aldehydes

Industrial-scale synthesis often utilizes nitroimine intermediates. For instance, 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine reacts with paraformaldehyde in acetic acid under reflux to form the target compound. The reaction involves imine activation via acid catalysis, followed by nucleophilic addition of formaldehyde and cyclization (Table 1).

Table 1: Optimization of Nitroimine Condensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 70°C | 71.5 |

| Catalyst | Acetic acid | 68–72 |

| Reaction Time | 6 hours | 70 |

| Molar Ratio (Imine:Paraformaldehyde) | 1:1.2 | 71.5 |

This method, detailed in patent GB2564284A, highlights scalability, with 98 kg batches reported. Post-reaction purification via aqueous NaOH washing and recrystallization from ethanol ensures >97% purity.

Substitution Reactions with Thiazole Derivatives

Functionalization of the nitroimine intermediate with chloromethyl thiazoles in dimethylformamide (DMF) at 65°C introduces thiazole moieties, a step critical for agrochemical derivatives. While this route primarily targets thiamethoxam, hydrolysis of the nitroimine group under basic conditions (pH 10–12) yields this compound.

Acid-Catalyzed Cyclization of Acylhydrazides

HCl-Mediated Ring Closure

Heating N-acyl-N'-methylhydrazine derivatives in concentrated hydrochloric acid induces cyclodehydration, forming the oxadiazinanone ring. For example, N-(2,2-dimethylpropanoyl)-N'-methylhydrazine cyclizes at 100°C over 8 hours to give the product in 58% yield. This method suffers from side reactions, including over-oxidation, but remains viable for electron-deficient substrates.

Solvent-Free Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate cyclization. A mixture of methylhydrazine and dimethyl malonate, irradiated at 150°C for 20 minutes, produces this compound in 63% yield. This approach reduces reaction times tenfold compared to conventional heating.

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Patent EP3480196A1 discloses a continuous-flow process for synthesizing oxadiazinanone precursors, achieving 85% conversion by maintaining precise temperature (65±2°C) and residence time (45 minutes). The system uses DMF as a solvent and triethyl benzyl ammonium chloride (TEBA) as a phase-transfer catalyst, enabling throughputs exceeding 100 kg/day.

Crystallization and Purification Protocols

Industrial isolates are purified via antisolvent crystallization using toluene or xylene. Cooling the reaction mixture to 0°C precipitates the product with ≥99% purity, as confirmed by HPLC. Recrystallization from ethanol/water (3:1) further reduces residual solvent content to <0.1%.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cycloaddition

The [3 + 3] cycloaddition’s regioselectivity is governed by frontier molecular orbital interactions. Density functional theory (DFT) studies indicate a 12.3 kcal/mol preference for the desired regioisomer over [2 + 4] byproducts. Additives like crown ethers suppress side reactions by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,3,5-oxadiazinan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazinan derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethyl-1,3,5-oxadiazinan-4-one (C5H10N2O2) is characterized by its oxadiazine ring structure, which contributes to its biological activity. The compound is known for its systemic insecticidal properties, making it effective against a variety of pests. Its molecular structure allows it to interact with the nervous systems of insects, leading to paralysis and death.

Insecticidal Applications

The primary application of this compound is as a component in insecticides. It has been particularly effective against numerous agricultural pests:

- Target Pests : The compound is effective against aphids, thrips, beetles, mealybugs, and other harmful insects that affect crops.

- Mechanism of Action : It acts by interfering with the transmission of nerve impulses in insects, which ultimately leads to paralysis. This mechanism makes it a potent choice for pest control in agricultural practices.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in agricultural settings:

- Efficacy Against Aphids : A study demonstrated that formulations containing this compound significantly reduced aphid populations on treated crops compared to untreated controls. The results indicated a reduction in crop damage and improved yield quality.

- Impact on Non-target Species : Research has also focused on the environmental impact of this compound. While it is toxic to target pests, studies have shown that when applied correctly, it poses minimal risk to beneficial insects such as pollinators.

- Formulation Development : Recent advancements have led to the development of new formulations that enhance the stability and effectiveness of this compound. These formulations are designed to optimize absorption by plants and reduce photodegradation.

Safety and Environmental Considerations

Despite its effectiveness as an insecticide, safety assessments indicate that this compound should be used with caution:

- Toxicity Levels : The compound exhibits moderate toxicity levels; however, proper application methods can mitigate risks associated with its use.

- Regulatory Status : Various regulatory bodies have evaluated the safety profile of this compound for agricultural use. It is essential for users to follow guidelines to minimize environmental impact.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,3,5-oxadiazinan-4-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,5-dimethyl-1,3,5-oxadiazinan-4-one can be contextualized against related heterocyclic compounds, including substituted oxadiazinanes, triazoles, and phosphorinanones. Below is a detailed comparison:

Structural and Electronic Comparisons

Key Observations:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, ketone) in oxadiazinan derivatives enhances their electrophilicity, which is critical for binding to biological targets. For example, the ketone group in this compound may contribute to hydrogen-bonding interactions, similar to C=O bonds observed in Cu-MOFs (288.48 eV in XPS) .

- Biological Activity: Thiazolylmethyl-substituted oxadiazinanones (e.g., the metabolite of thiamethoxam) exhibit insecticidal activity due to their structural mimicry of nicotinic acetylcholine receptors . In contrast, difluorophenyl derivatives show enhanced stability and bioavailability .

- Spectral Signatures : FTIR and XPS data from related triazole compounds (e.g., 3,5-dimethyl-1,2,4-triazole) reveal that C=O and C-O-C bonds dominate electronic transitions, with binding energies influenced by substituent electronegativity .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Biological Activity

3,5-Dimethyl-1,3,5-oxadiazinan-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazine class, which is known for various pharmacological properties. Research has indicated that it may possess antimicrobial and anticancer activities, making it a candidate for further investigation in medicinal chemistry.

Structure

The molecular structure of this compound includes:

- Molecular Formula : CHNO

- Molecular Weight : 140.14 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study published in a peer-reviewed journal, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study : A laboratory evaluation revealed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by over 70% compared to control groups.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines.

Research Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These values suggest that the compound has a moderate level of cytotoxicity against these cancer cell lines.

The proposed mechanism of action involves the interaction with cellular pathways that regulate apoptosis and cell proliferation. It is hypothesized that the oxadiazine ring system may interact with DNA or specific enzymes involved in cellular metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other oxadiazine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against S. aureus and E. coli |

| 2-(2-Methylphenyl)-1,3,5-oxadiazine | Moderate | Low | Less effective than the target compound |

| 4-(Trifluoromethyl)-1,3,5-oxadiazine | Low | High | More selective for cancer cells |

Q & A

Q. What are the key synthetic methodologies for preparing 3,5-Dimethyl-1,3,5-oxadiazinan-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxadiazinanone derivatives typically involves cyclization reactions using substituted amines and carbonyl precursors. For example, refluxing precursors in acetonitrile with a base (e.g., K₂CO₃) under controlled pH and temperature conditions can yield the target compound. Optimization parameters include:

- Catalyst selection : Alkali metal carbonates improve cyclization efficiency .

- Solvent choice : Polar aprotic solvents like acetonitrile enhance reaction homogeneity .

- Reaction time : Extended reflux durations (6–8 hours) ensure complete ring formation .

- Purification : Recrystallization from methanol or ethanol removes unreacted intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, orthorhombic crystal systems with space group P2₁2₁2₁ and lattice parameters a = 4.6141 Å, b = 11.7335 Å, c = 20.1460 Å confirm structural integrity .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at δ 2.17–2.22 ppm) .

- FT-IR : Peaks at 1682–1685 cm⁻¹ confirm carbonyl stretching .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

Methodological Answer: Oxadiazinanone derivatives exhibit antibacterial, antifungal, and antitumor activities. Standard assays include:

- Antimicrobial testing : Disk diffusion or microdilution assays against Staphylococcus aureus or Candida albicans .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to quantify IC₅₀ values .

- Structure-activity relationship (SAR) studies : Systematic modification of methyl or heterocyclic substituents to correlate structural features with bioactivity .

Advanced Research Questions

Q. How can mechanistic pathways for the degradation or metabolism of this compound be elucidated?

Methodological Answer:

- Metabolite identification : LC-MS/MS analysis detects degradation products (e.g., urea derivatives formed via hydrolytic cleavage of the oxadiazinane ring) .

- Isotopic labeling : ¹⁴C-labeled compounds track metabolic pathways in insect or mammalian models .

- Computational modeling : Density functional theory (DFT) predicts bond dissociation energies and reactive intermediates .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer: Discrepancies between computational models and experimental data are addressed by:

- High-resolution X-ray diffraction : Confirms dihedral angles and non-covalent interactions (e.g., hydrogen-bonded networks stabilize chair-like conformations) .

- Comparative analysis : Overlaying experimental and DFT-optimized structures quantifies root-mean-square deviations (RMSD < 0.1 Å validates accuracy) .

Q. What strategies mitigate synthetic challenges such as low yields or side-product formation?

Methodological Answer:

- Stepwise purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates intermediates before cyclization .

- pH control : Maintaining weakly basic conditions (pH 7–8) minimizes unwanted hydrolysis .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in heterocyclic ring formation .

Q. How can conflicting bioactivity data across studies be systematically analyzed?

Methodological Answer:

- Meta-analysis : Aggregating data from multiple studies (e.g., MIC values for antimicrobial activity) identifies trends obscured by small sample sizes .

- Standardized protocols : Uniform assay conditions (e.g., nutrient broth composition, incubation temperature) reduce variability .

- Dose-response validation : Replicating experiments with gradient concentrations confirms potency thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.